3-Bromo-3'-pyrrolidinomethyl benzophenone
Description
3-Bromo-3'-pyrrolidinomethyl benzophenone is a substituted benzophenone derivative featuring a bromine atom at the 3-position of one aromatic ring and a pyrrolidinomethyl group (–CH₂-pyrrolidine) at the 3'-position of the second ring. The pyrrolidine moiety, a five-membered tertiary amine ring, confers unique steric and electronic properties, making this compound valuable in photopolymerization, pharmaceutical synthesis, and materials science . Its molecular formula is inferred as C₁₉H₂₀BrNO (based on analogs like 3-Bromo-3'-piperidinomethyl benzophenone, ), with a molecular weight of ~358.3 g/mol.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNJPCGDZLBCIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643193 | |
| Record name | (3-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-16-6 | |
| Record name | Methanone, (3-bromophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-pyrrolidinomethyl benzophenone typically involves the reaction of 3-bromobenzophenone with pyrrolidine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of 3-Bromo-3’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted benzophenones.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
3-Bromo-3’-pyrrolidinomethyl benzophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinomethyl group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzophenone Derivatives
The following table highlights key structural analogs and their distinguishing features:
*Inferred based on structural similarity to piperidine analog ().
Electronic Effects
- Bromine vs. Cyano/Nitro Groups: The bromine atom in this compound acts as a leaving group in nucleophilic substitution reactions, enabling further functionalization (e.g., Suzuki coupling). In contrast, the cyano group in 3-cyano-3'-pyrrolidinomethyl benzophenone withdraws electrons, stabilizing radicals during photolysis, which may enhance its efficiency as a photo-initiator .
Steric and Lipophilic Effects
- Pyrrolidine vs. Piperidine: The five-membered pyrrolidine ring in the target compound imposes less steric hindrance than the six-membered piperidine ring in 3-bromo-3'-piperidinomethyl benzophenone. This difference may influence reaction kinetics in crosslinking applications .
- Fluorine Substitution: The fluorine atom in 4-bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone enhances lipophilicity (XLogP3 ~4.8 estimated) and may shift UV absorption to longer wavelengths, improving compatibility with visible-light-initiated systems .
Photophysical Properties
Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. The bromine and pyrrolidinomethyl groups in the target compound likely shift its absorption spectrum compared to simpler benzophenones (e.g., unsubstituted benzophenone absorbs at ~250 nm). Piperidine and fluorine analogs may exhibit distinct radical generation efficiencies due to variations in electron-donating/withdrawing effects .
Biological Activity
3-Bromo-3'-pyrrolidinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 340.25 g/mol. The structure features a bromine atom attached to a benzophenone moiety, which is further substituted with a pyrrolidinomethyl group.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. A study reported that the compound demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. One significant finding showed that the compound inhibited cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were calculated using the MTT assay.
| Cell Line | IC50 (µM) | Viability at 20 µM (% after 72h) |
|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 21.24 |
| HeLa | 9.22 ± 0.17 | 21.64 |
The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by flow cytometry analyses that revealed alterations in cell cycle progression and increased sub-G1 populations upon treatment.
Case Study 1: In Vivo Efficacy
In a recent study utilizing chick chorioallantoic membrane (CAM) assays, this compound was administered to evaluate its effects on tumor growth and angiogenesis. The results indicated a significant reduction in tumor size and blood vessel formation compared to control groups, suggesting its potential as an anti-angiogenic agent.
Case Study 2: Toxicity Assessment
A toxicity assessment was performed using NIH-3T3 mouse fibroblast cells to evaluate the compound's safety profile. The IC50 value against these non-cancerous cells was found to be significantly higher (89.8 ± 1.9 µM), indicating low toxicity and relative safety for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
